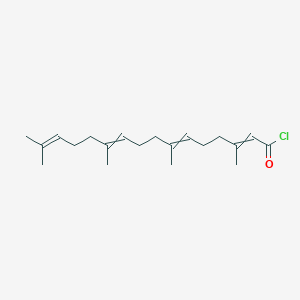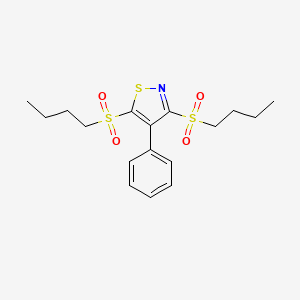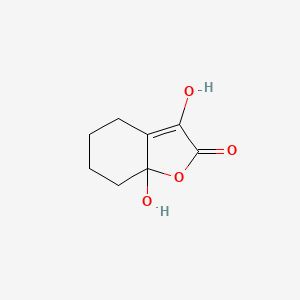![molecular formula C12H12O3 B14484459 2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane CAS No. 64020-47-9](/img/structure/B14484459.png)
2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a phenyl group and a prop-2-yn-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane typically involves the reaction of phenyl-substituted dioxolane with prop-2-yn-1-ol under specific conditions. One common method includes the use of a base such as potassium carbonate (K₂CO₃) in a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like molecular oxygen or other oxidizing agents can be used.
Reduction: Common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield formamides, while substitution reactions can produce a variety of substituted dioxolane derivatives .
Scientific Research Applications
2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and click chemistry reactions.
Biology: Employed in the synthesis of chemical probes for studying biological systems.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism by which 2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane exerts its effects involves its ability to act as a photosensitizer. Upon exposure to light, the compound can generate reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and superoxide anion (O₂˙⁻) through energy transfer and single electron transfer pathways . These ROS can then interact with various molecular targets, leading to a range of chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
- 2-Phenyl-4,6-bis(prop-2-yn-1-yloxy)-1,3,5-triazine
- N-(prop-2-yn-1-yl)-o-phenylenediamines
Uniqueness
2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane is unique due to its dioxolane ring structure combined with a phenyl and prop-2-yn-1-yloxy group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Properties
CAS No. |
64020-47-9 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-phenyl-2-prop-2-ynoxy-1,3-dioxolane |
InChI |
InChI=1S/C12H12O3/c1-2-8-13-12(14-9-10-15-12)11-6-4-3-5-7-11/h1,3-7H,8-10H2 |
InChI Key |
GGLMYSCBKCCNGQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1(OCCO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N,N-Trimethyl-2-[(octyloxy)sulfonyl]ethan-1-aminium perchlorate](/img/structure/B14484384.png)
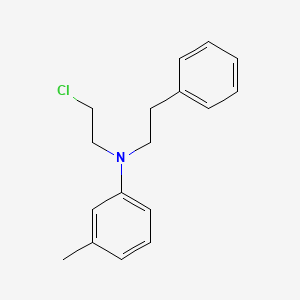
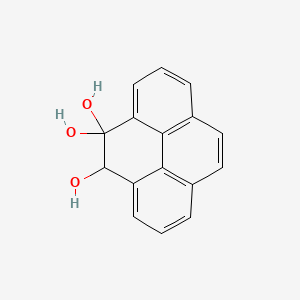
![2-[(2-Methoxyphenyl)methyl]-1-methylpyrrolidine](/img/structure/B14484400.png)
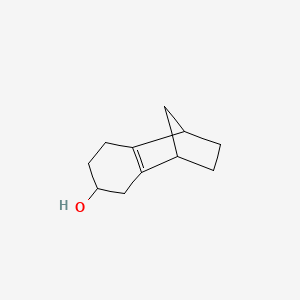

![2-Methoxy-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14484418.png)
![{[(2-Methylidenecyclopropyl)methoxy]methyl}benzene](/img/structure/B14484428.png)
![Ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate](/img/structure/B14484431.png)
![9-Hydroxy-4-(prop-2-en-1-yl)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14484435.png)
![3-[(3-Carboxyacryloyl)amino]-4-methoxybenzoic acid](/img/structure/B14484439.png)
